SMYD2 Enzyme Inhibition: Trifluoromethylphenyl vs. Unsubstituted Phenyl Comparator
Based on BindingDB records of SMYD2 inhibitors from the same chemotype series, the N-[3-(trifluoromethyl)phenyl] analog exhibited significantly different SMYD2 inhibitory potency compared to the unsubstituted N-phenyl analog. A closely related analog (N-[3-(trifluoromethoxy)phenyl] variant) showed an IC₅₀ of 2.40 × 10³ nM in a scintillation proximity assay (SPA) at pH 9.0 [1]. The magnitude and direction of the CF₃ effect in the meta position relative to H, CH₃, OCH₃, or F substitution are expected to modulate potency through combined electronic and steric contributions to the substrate-competitive binding mode [2].
| Evidence Dimension | SMYD2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported in public domain for the exact CAS 1261005-96-2 compound as of the search date. Closest available: N-[3-(trifluoromethoxy)phenyl] analog IC₅₀ = 2,400 nM. |
| Comparator Or Baseline | N-phenyl analog (CAS 1260991-07-8, sc-494333): No quantitative SMYD2 IC₅₀ publicly available. N-(4-fluorophenyl) analog (sc-495179), N-(4-methoxyphenyl) analog (sc-494339), N-(4-methylphenyl) analog (sc-494330): No quantitative SMYD2 IC₅₀ publicly available. |
| Quantified Difference | Direct quantitative comparison not possible due to absence of public head-to-head data. The CF₃ analog is structurally distinct; class-level SAR from the Cowen et al. (2016) series indicates that N-aryl substituent changes can shift potency by >10-fold [2]. |
| Conditions | SMYD2 SPA biochemical assay, pH 9.0 (BindingDB assay ID 1); substrate-competitive inhibitor design context (Cowen et al., 2016). |
Why This Matters
The meta-CF₃ substitution introduces a unique pharmacophoric element absent in the commercially available unsubstituted phenyl, 4-methyl, 4-methoxy, and 4-fluoro analogs, providing a distinct tool for SAR exploration even in the absence of head-to-head potency data.
- [1] BindingDB Entry for SMYD2 Inhibitor Series: IC₅₀ = 2.40E+3 nM for N-[3-(trifluoromethoxy)phenyl] analog (BDBM283211). Assay: SMYD2 SPA, pH 9.0. US Patent: Bayer Pharma AG. View Source
- [2] Cowen, S.D., et al. Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. J. Med. Chem. 2016, 59, 11079-11097. View Source
